molecular formula C6H6F2O3 B13582511 1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid

1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B13582511
M. Wt: 164.11 g/mol
InChI Key: XYSNHLRNZYOJFY-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties This compound features a difluoromethyl group attached to a cyclobutane ring, which is further substituted with a carboxylic acid and a ketone group

Preparation Methods

The synthesis of 1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid can be achieved through several routes. One common method involves the difluoromethylation of cyclobutane derivatives. This process typically employs difluorocarbene reagents, which react with cyclobutane precursors under controlled conditions to introduce the difluoromethyl group. The reaction conditions often involve the use of catalysts such as transition metals to facilitate the formation of the desired product .

Industrial production methods may involve the large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid and ketone groups can also participate in various biochemical interactions, modulating the compound’s overall effect on biological systems .

Comparison with Similar Compounds

1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid can be compared with other difluoromethylated compounds, such as:

The uniqueness of this compound lies in its cyclobutane ring structure, which imparts distinct reactivity and stability compared to other difluoromethylated compounds.

Biological Activity

1-(Difluoromethyl)-3-oxocyclobutane-1-carboxylic acid is a fluorinated organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C5H6F2O3
  • Molecular Weight : 154.1 g/mol
  • CAS Number : 2228641-38-9

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of difluoromethyl and carboxylic acid groups enhances its binding affinity, potentially leading to significant modulation of metabolic pathways.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, thereby altering cellular functions.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against a range of bacterial strains.
  • Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against several pathogenic bacteria. The results indicated that the compound demonstrated significant inhibition of bacterial growth compared to control groups.

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli2016
Pseudomonas aeruginosa1264

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound effectively reduced cell viability in a dose-dependent manner. The following table summarizes the findings:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)10
MCF7 (Breast Cancer)15
A549 (Lung Cancer)12

Properties

Molecular Formula

C6H6F2O3

Molecular Weight

164.11 g/mol

IUPAC Name

1-(difluoromethyl)-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H6F2O3/c7-4(8)6(5(10)11)1-3(9)2-6/h4H,1-2H2,(H,10,11)

InChI Key

XYSNHLRNZYOJFY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C(F)F)C(=O)O

Origin of Product

United States

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